molecular formula C11H11N3O2S2 B274510 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No. B274510
M. Wt: 281.4 g/mol
InChI Key: AGOXIMWRJSFCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine, also known as PDTD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and promote neuronal survival. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. It has also been shown to enhance plant growth and improve crop yield.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the compound can be unstable under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for research on 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the use of this compound as a plant growth regulator and crop enhancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in other fields such as material science and environmental remediation.

Synthesis Methods

The synthesis of 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine involves the reaction of 2-phenyl-1,3-dioxolane-4-thione with thiosemicarbazide in the presence of ammonium hydroxide and ethanol. The resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. It has been shown to increase the activity of plant enzymes and promote the uptake of essential nutrients such as nitrogen and phosphorus.
In material science, this compound has been investigated for its potential use as a corrosion inhibitor and as a component in the synthesis of metal-organic frameworks.

properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

5-[(2-phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H11N3O2S2/c12-9-13-14-10(17-9)18-11(15-6-7-16-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13)

InChI Key

AGOXIMWRJSFCSL-UHFFFAOYSA-N

SMILES

C1COC(O1)(C2=CC=CC=C2)SC3=NN=C(S3)N

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)SC3=NN=C(S3)N

Origin of Product

United States

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